molecular formula C8H10N2O5 B12800284 Imidazole oxoglurate CAS No. 81560-40-9

Imidazole oxoglurate

Cat. No.: B12800284
CAS No.: 81560-40-9
M. Wt: 214.18 g/mol
InChI Key: BGCSODZZSVSCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole oxoglurate is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role in biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole oxoglurate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions under different conditions. These reactions are optimized for efficiency and yield, utilizing catalysts and diverse conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Imidazole oxoglurate undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, ammonia, and various catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde can lead to the formation of amino imines, which can further cyclize to form substituted imidazoles .

Scientific Research Applications

Imidazole oxoglurate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazole oxoglurate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: Imidazole oxoglurate is unique due to its specific structural features and versatile applications. Unlike other imidazole derivatives, it has a distinct mechanism of action and a wide range of potential therapeutic applications.

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique structure and versatile applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

Properties

CAS No.

81560-40-9

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

1H-imidazole;2-oxopentanedioic acid

InChI

InChI=1S/C5H6O5.C3H4N2/c6-3(5(9)10)1-2-4(7)8;1-2-5-3-4-1/h1-2H2,(H,7,8)(H,9,10);1-3H,(H,4,5)

InChI Key

BGCSODZZSVSCEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.C(CC(=O)O)C(=O)C(=O)O

Related CAS

82599-25-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.